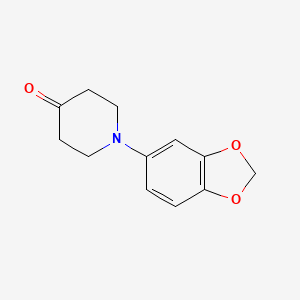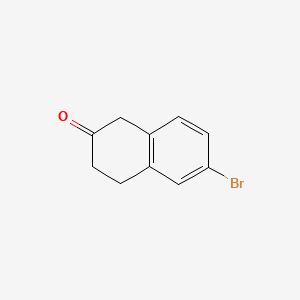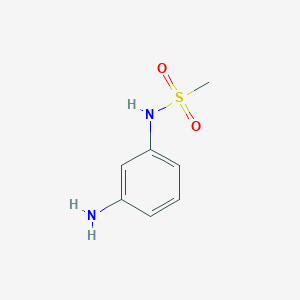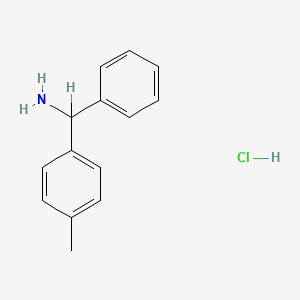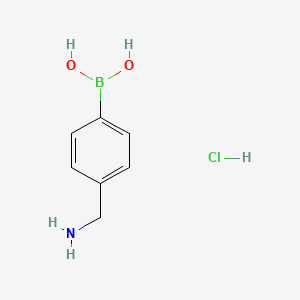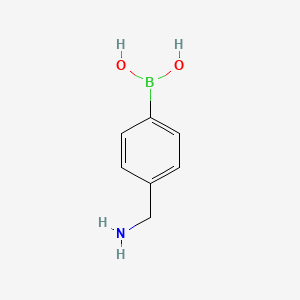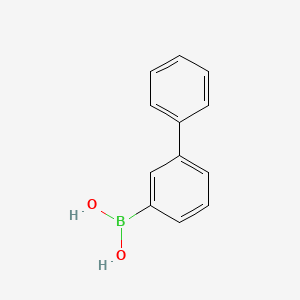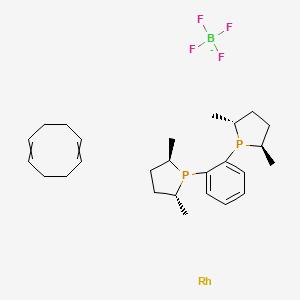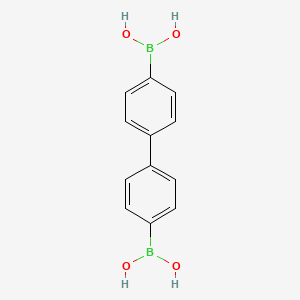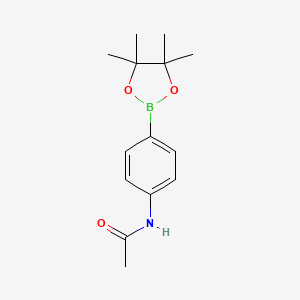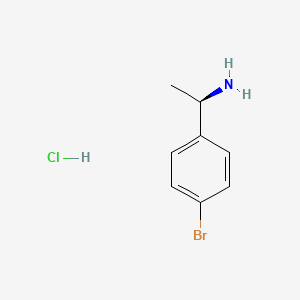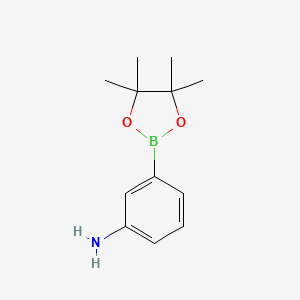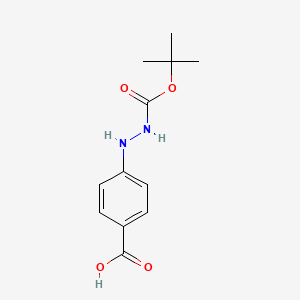
4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid and related compounds often involves complex organic reactions, where protecting groups such as the tert-butoxycarbonyl (Boc) group play a crucial role in the synthesis process. The Boc group is commonly used to protect the hydrazine moiety during the reaction sequences, allowing for selective reactions to occur at other sites of the molecule. For example, the synthesis of N-tert-butoxycarbonyl(Boc)-protected-N-substituted hydrazines showcases the utility of Boc-protected intermediates in synthesizing complex molecules through SNAr substitutions and subsequent deprotection steps (Oliva et al., 2000).
Molecular Structure Analysis
The molecular structure of compounds related to 4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid is characterized by X-ray crystallography, revealing detailed insights into the arrangement of atoms and the geometry of the molecules. The determination of molecular structure through three-dimensional X-ray data provides essential information on the conformation, bonding, and stereochemistry of the compound (Meurs & Koningsveld, 1974).
Chemical Reactions and Properties
Chemical reactions involving 4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid and its derivatives can include a wide range of organic transformations, such as hydrazination, cyclization, and substitution reactions. These reactions are essential for modifying the compound to achieve desired chemical properties and functionalities. The study on unexpected cleavage of C–S bond in the hydrazination process provides insights into the reactivity and stability of such compounds under various conditions (Nordin et al., 2016).
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Crystallography
The molecular structure of related compounds like 4-tert-butyl-π-(tricarbonylchromium)benzoic acid has been studied, revealing insights into the crystallography of such compounds. This research is essential for understanding the physical and chemical properties of similar compounds, including 4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid (Meurs & Koningsveld, 1974).
Reduction and Synthesis Methods
Studies have explored the reduction and synthesis methods of related hydrazones. For instance, sodium cyanoborohydride has been used for the reduction of (Benzyloxycarbonyl)- and (tert-Butoxycarbonyl)hydrazones, providing an alternative to catalytic hydrogenation (Calabretta, Gallina, & Giordano, 1991).
Synthesis of Protected Amino Acids
Efficient synthesis methods have been developed for amino acids protected with tert-butoxycarbonyl, which are crucial for peptide and drug synthesis. This includes the synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates (Koseki, Yamada, & Usuki, 2011).
Urease Inhibition
Research has also focused on the synthesis and evaluation of N′-Benzylidene-4-tert-butylbenzohydrazide derivatives as potent urease inhibitors, demonstrating the compound's potential in medicinal chemistry (Ahmad et al., 2022).
Magnetism and Hydrogen Bonding
Studies like those on 3-(N-tert-butyl-N-aminoxyl)benzoic acid offer insights into the magnetism and hydrogen bonding of related compounds, which can be vital for material science and chemical engineering applications (Baskett & Lahti, 2005).
Electrophilic Amination
The use of N-Boc-O-tosyl hydroxylamine for electrophilic amination to produce tert-butyloxycarbonyl protected hydrazino acids has been researched, demonstrating methods for creating biologically active heterocyclic derivatives (Baburaj & Thambidurai, 2012).
Eigenschaften
IUPAC Name |
4-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-13-9-6-4-8(5-7-9)10(15)16/h4-7,13H,1-3H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMCTSPNGUPJRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373177 | |
| Record name | 4-[2-(tert-Butoxycarbonyl)hydrazinyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid | |
CAS RN |
96736-00-4 | |
| Record name | 4-[2-(tert-Butoxycarbonyl)hydrazinyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




